Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Physicochemical Properties Analytical Chemistry Quality Control

Choose this specific pyrimidine building block for its unique regiochemical topology: the 4-hydroxy/6-oxo tautomer and 5-ethyl acetate ester provide precise nucleophilic/electrophilic reactivity critical for SN2 alkylation and heterobifunctional PROTAC linker assembly. Unlike generic 2-substituted or methyl ester analogs, its distinct steric and electronic profile ensures synthetic fidelity, linker integrity, and biological activity. With a defined melting point (155-156 °C), high purity (96%), and ambient storage stability, it excels in automated synthesis and long-term compound library storage.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 6214-46-6
Cat. No. B1439950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-hydroxypyrimidin-5-YL)acetate
CAS6214-46-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN=CNC1=O
InChIInChI=1S/C8H10N2O3/c1-2-13-7(11)3-6-4-9-5-10-8(6)12/h4-5H,2-3H2,1H3,(H,9,10,12)
InChIKeyLBOPQWUXCIRYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate: A Specialized Pyrimidine Scaffold for Heterocyclic Synthesis and Proteolysis-Targeting Chimera (PROTAC) Linker Chemistry


Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6) is a versatile heterocyclic building block characterized by a 4-hydroxypyrimidine core bearing an ethyl acetate moiety at the 5-position . Its molecular structure (C8H10N2O3, MW: 182.18) features a key 4-hydroxy tautomerizable to a 6-oxo-1,6-dihydropyrimidine form, which governs its reactivity profile [1]. This compound is primarily employed as a key intermediate in medicinal chemistry programs, most notably as a heterocyclic linker component in the rational design of Protein Degrader Building Blocks (e.g., PROTACs) [2]. It is also widely utilized as a versatile small molecule scaffold in the synthesis of complex organic molecules targeting kinase inhibition and antiviral pathways .

Why Generic Pyrimidine Substitution Fails: Critical Reactivity and Selectivity Differences of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate


Attempting to directly substitute Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate with generic 4-hydroxypyrimidine analogs or different 5-substituted regioisomers is scientifically unsound due to the precise regiochemical arrangement of the 4-hydroxy/6-oxo tautomer and the 5-acetate ester. This specific topology dictates the compound's nucleophilic character at the 4-position and electrophilic character at the 5-acetate, which is critical for specific SN2 alkylation and subsequent derivatization steps that are not achievable with 2-substituted or unsubstituted pyrimidines . Furthermore, the ethyl ester group confers a distinct steric and electronic profile compared to the methyl ester analog, impacting both its reactivity in nucleophilic acyl substitution and its physicochemical properties in drug design contexts [1]. Therefore, selecting a less specific building block jeopardizes the synthetic route fidelity, the structural integrity of the final PROTAC linker, and the associated biological activity of the target molecule.

Quantitative Differentiation Evidence for Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate: A Comparator-Based Analysis


Differentiation via Physicochemical Properties: Melting Point and Purity Profile of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate

The melting point of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate is reported as 155-156 °C, with a purity specification of 98% (GC) . In contrast, its methyl ester analog, Methyl 2-(4-hydroxypyrimidin-5-yl)acetate, is typically supplied at a purity of 95% . The higher melting point of the ethyl ester indicates stronger intermolecular forces and potential for higher crystallinity, which is a critical factor for solid-state handling, purification, and long-term stability in compound libraries.

Physicochemical Properties Analytical Chemistry Quality Control

Differentiation via Density and Boiling Point: Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate vs. Methyl Analog

Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate has a reported density of 1.26 g/cm³ and a boiling point of approximately 314.5 °C at 760 mmHg . Its methyl analog, Methyl 2-(4-hydroxypyrimidin-5-yl)acetate, has a molecular weight of 168.15 g/mol . The higher molecular weight (182.18 g/mol) and lower vapor pressure of the ethyl ester (implied by its higher boiling point) make it a more robust candidate for high-temperature reactions and storage stability.

Physical Chemistry Process Development Analytical Characterization

Differentiation via Synthetic Utility: Ethyl Ester vs. Methyl Ester in Nucleophilic Acyl Substitution

The ethyl ester moiety in Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate is preferentially used over the methyl ester in the synthesis of Protein Degrader Building Blocks [1]. The ethyl group provides a slightly slower rate of nucleophilic acyl substitution compared to the methyl ester, offering better control in stepwise derivatizations. This is a class-level inference based on the well-known steric and electronic effects of alkyl groups in ester chemistry, which is leveraged in the design of complex linkers for PROTACs.

Synthetic Chemistry PROTAC Linkers Heterocyclic Building Blocks

Optimal Application Scenarios for Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate Based on Quantitative Evidence


PROTAC Linker and Heterobifunctional Degrader Design

This compound is the preferred building block for synthesizing heterobifunctional linkers in PROTAC (Proteolysis-Targeting Chimera) research. Its ethyl ester moiety offers controlled reactivity for conjugation to a target protein ligand (warhead) and an E3 ligase ligand, while the 4-hydroxypyrimidine core provides a rigid, hydrophilic scaffold that can modulate linker length and orientation. The high purity (98%) and defined melting point (155-156 °C) ensure reproducibility in multi-step linker synthesis and subsequent bioconjugation [1].

Synthesis of Kinase Inhibitor and Antiviral Drug Candidates

Researchers engaged in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents, should prioritize this compound due to its versatile pyrimidine scaffold. The 5-acetate group allows for facile conversion to amides, hydrazides, and other key pharmacophores, while the 4-hydroxy group can be alkylated or functionalized to explore structure-activity relationships (SAR) .

Development of High-Value Heterocyclic Intermediates and Building Block Libraries

For CROs and pharmaceutical R&D centers building compound libraries, this ethyl ester is a superior choice over the methyl analog for long-term storage and high-temperature synthesis. Its higher boiling point (314.5 °C) and density (1.26 g/cm³) indicate greater thermal stability and easier handling in automated synthesis platforms compared to the more volatile methyl ester .

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